molecular formula C19H18BrFO4 B15229834 Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate

Cat. No.: B15229834
M. Wt: 409.2 g/mol
InChI Key: LBUJUMLYFCOOHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-ethoxy-4-hydroxybenzoic acid, followed by esterification with allyl alcohol. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl bromide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: De-brominated products.

    Substitution: Azides or thiols.

Scientific Research Applications

Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Allyl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms may play a role in binding to these targets, while the allyl and ethoxy groups could influence the compound’s overall reactivity and stability .

Properties

Molecular Formula

C19H18BrFO4

Molecular Weight

409.2 g/mol

IUPAC Name

prop-2-enyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H18BrFO4/c1-3-9-24-19(22)14-10-15(20)18(17(11-14)23-4-2)25-12-13-7-5-6-8-16(13)21/h3,5-8,10-11H,1,4,9,12H2,2H3

InChI Key

LBUJUMLYFCOOHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC=C)Br)OCC2=CC=CC=C2F

Origin of Product

United States

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